molecular formula C11H9FN2O3 B14754248 5-[(4-Fluorophenyl)(hydroxy)methyl]pyrimidine-2,4(1h,3h)-dione CAS No. 724-02-7

5-[(4-Fluorophenyl)(hydroxy)methyl]pyrimidine-2,4(1h,3h)-dione

Cat. No.: B14754248
CAS No.: 724-02-7
M. Wt: 236.20 g/mol
InChI Key: VMKZEEWLHMWZPZ-UHFFFAOYSA-N
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Description

5-[(4-Fluorophenyl)(hydroxy)methyl]pyrimidine-2,4(1H,3H)-dione is a synthetic compound belonging to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Fluorophenyl)(hydroxy)methyl]pyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-fluorobenzaldehyde with urea and malonic acid in the presence of a catalyst. The reaction mixture is heated to facilitate the formation of the pyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5-[(4-Fluorophenyl)(hydroxy)methyl]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(4-Fluorophenyl)(hydroxy)methyl]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(4-Fluorophenyl)(hydroxy)methyl]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. It may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, it can interfere with viral replication by targeting viral enzymes. The compound’s anticancer activity may be attributed to its ability to induce apoptosis in cancer cells through the activation of caspases and inhibition of survival pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-Fluorophenyl)(hydroxy)methyl]pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the fluorine atom, which can enhance its biological activity and metabolic stability. The fluorine atom can also influence the compound’s binding affinity to its molecular targets, making it a valuable candidate for drug development .

Properties

CAS No.

724-02-7

Molecular Formula

C11H9FN2O3

Molecular Weight

236.20 g/mol

IUPAC Name

5-[(4-fluorophenyl)-hydroxymethyl]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C11H9FN2O3/c12-7-3-1-6(2-4-7)9(15)8-5-13-11(17)14-10(8)16/h1-5,9,15H,(H2,13,14,16,17)

InChI Key

VMKZEEWLHMWZPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CNC(=O)NC2=O)O)F

Origin of Product

United States

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